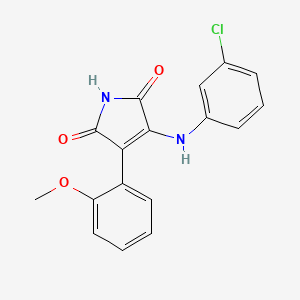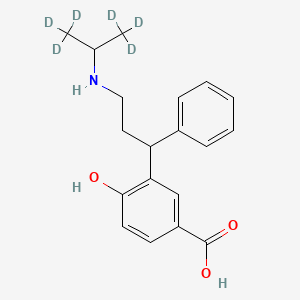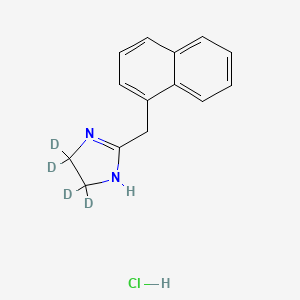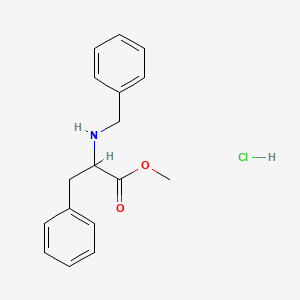![molecular formula C24H35N5O3 B12430147 N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12430147.png)
N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TPN171 is a novel pyrimidinone phosphodiesterase-5 inhibitor developed by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, and Vigonvita Life Sciences Co., Ltd. This compound is primarily intended for the treatment of pulmonary arterial hypertension and male erectile dysfunction .
Métodos De Preparación
The synthesis of TPN171 involves several key steps, including the formation of the pyrimidinone core and subsequent modifications to enhance its pharmacological properties. The synthetic route typically involves:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidinone ring.
Functional Group Modifications: Various functional groups are introduced to the pyrimidinone core to enhance its activity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques such as recrystallization and chromatography, followed by characterization using spectroscopic methods.
Análisis De Reacciones Químicas
TPN171 undergoes several types of chemical reactions, including:
Oxidation: Mono-oxidation reactions such as hydroxylation and N-oxidation.
Dehydrogenation: Removal of hydrogen atoms to form double bonds.
N-dealkylation and O-dealkylation: Removal of alkyl groups from nitrogen and oxygen atoms, respectively.
Amide Hydrolysis: Breaking of the amide bond to form carboxylic acids and amines.
Glucuronidation and Acetylation: Conjugation reactions that enhance the solubility and excretion of the compound
Aplicaciones Científicas De Investigación
TPN171 has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of phosphodiesterase-5 inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate various biological processes.
Medicine: Undergoing clinical trials for the treatment of pulmonary arterial hypertension and male erectile dysfunction. .
Mecanismo De Acción
TPN171 exerts its effects by inhibiting the enzyme phosphodiesterase-5. This inhibition leads to an increase in cyclic guanosine monophosphate levels, resulting in the relaxation of smooth muscle cells and vasodilation. The primary molecular targets are the phosphodiesterase-5 enzymes found in the pulmonary arteries and penile tissue .
Comparación Con Compuestos Similares
TPN171 is compared with other phosphodiesterase-5 inhibitors such as sildenafil, tadalafil, and vardenafil. While all these compounds share a similar mechanism of action, TPN171 is unique due to its higher selectivity for phosphodiesterase-5 over other phosphodiesterase isoforms, leading to fewer side effects and improved efficacy . Similar compounds include:
Propiedades
Fórmula molecular |
C24H35N5O3 |
|---|---|
Peso molecular |
441.6 g/mol |
Nombre IUPAC |
N-[3-(4,5-diethyl-6-oxo-1H-pyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C24H35N5O3/c1-5-14-32-21-9-8-17(25-22(30)16-29-12-10-28(4)11-13-29)15-19(21)23-26-20(7-3)18(6-2)24(31)27-23/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,25,30)(H,26,27,31) |
Clave InChI |
PIOIVHHIGWTEJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C)C3=NC(=C(C(=O)N3)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B12430106.png)

![9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12430118.png)

![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12430143.png)
![ethyl 4-[2-[(1R)-2-[(2-ethoxy-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxo-1-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]ethyl]phenoxy]butanoate](/img/structure/B12430154.png)
